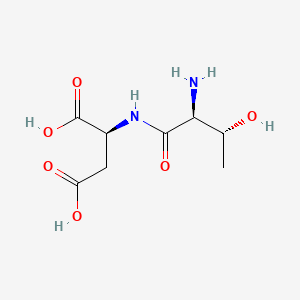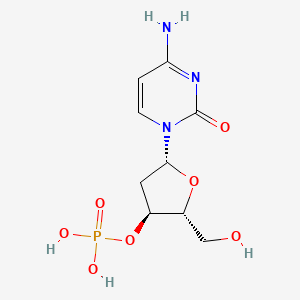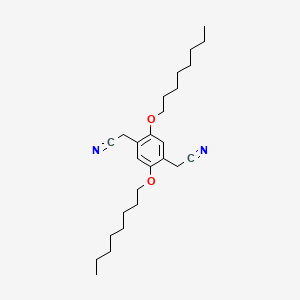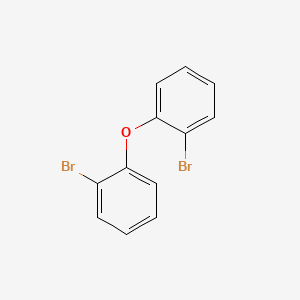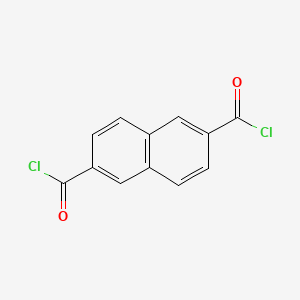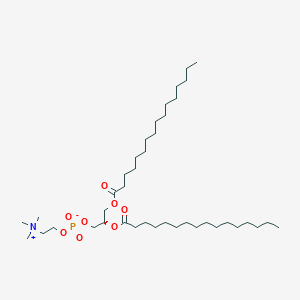
1,2-Dipalmitoyl-sn-glycero-3-phosphocholin
Übersicht
Beschreibung
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a phospholipid that is a major constituent of lung surfactant. It plays a crucial role in reducing lung surface tension and preventing lung collapse during exhalation . This compound is essential for proper respiratory function and is widely studied for its applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine has numerous scientific research applications:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: It is a key component in the study of lung surfactants and respiratory physiology.
Medicine: It is used in the development of synthetic lung surfactants for treating respiratory distress syndrome in premature infants.
Industry: It is utilized in the formulation of liposomes and other drug delivery systems
Wirkmechanismus
Target of Action
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, also known as 1-Sn-Phosphatidylcholine,2,3-dipalmitoyl, primarily targets the lung surfactant system . The lung surfactant system is a complex mixture of lipids and proteins that reduces surface tension in the lungs, preventing lung collapse during exhalation .
Mode of Action
This compound interacts with its target by forming a monolayer at the air-liquid interface of the alveoli in the lungs . This monolayer reduces lung surface tension, thereby preventing the lungs from collapsing during exhalation .
Biochemical Pathways
It is known to play a crucial role in thepulmonary surfactant system , which is vital for proper lung function .
Pharmacokinetics
Given its role in the lung surfactant system, it is likely that it is primarily distributed in the lungs .
Result of Action
The primary result of the action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is the reduction of surface tension in the lungs , which prevents lung collapse during exhalation . This is crucial for maintaining proper lung function and facilitating gas exchange.
Action Environment
The action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is influenced by the environment within the lungs. Factors such as lung volume, surface area, and the presence of other components of the lung surfactant system can all impact the efficacy and stability of this compound .
Biochemische Analyse
Biochemical Properties
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is a major constituent of lung surfactant, a monolayer that reduces lung surface tension and prevents lung collapse during exhalation . The compound is also used in the generation of micelles, liposomes, and other types of artificial membranes .
Cellular Effects
The effects of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the adhesion of nanoparticles to bio-membranes and transport in rat brain .
Molecular Mechanism
At the molecular level, 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the CDP-choline pathway, also called Kennedy pathway, to form glycerophospocholine .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
It is known to be a major component of pulmonary surfactant, suggesting its presence in lung cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are studied for their role in inflammation and other biological processes.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar properties but different positional isomers.
1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearic acid instead of palmitic acid, leading to different physical properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acids, affecting its fluidity and function in membranes
Uniqueness
2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is unique due to its specific role in lung surfactant and its ability to reduce surface tension effectively. Its structure allows it to form a stable monolayer, making it indispensable in respiratory physiology and the treatment of respiratory distress syndrome .
Eigenschaften
IUPAC Name |
[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048703 | |
| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35418-55-4 | |
| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


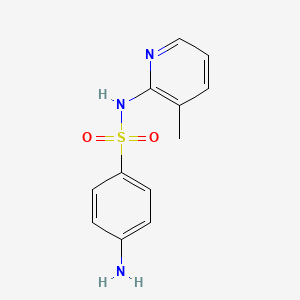

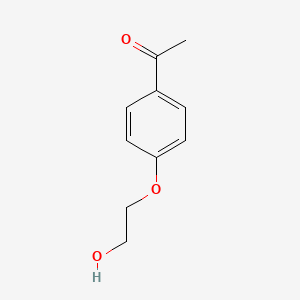
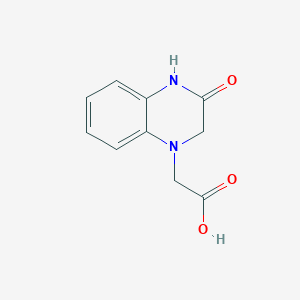
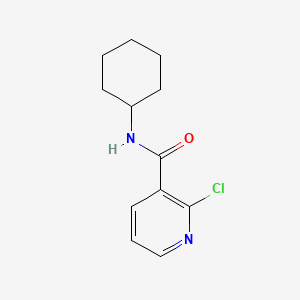
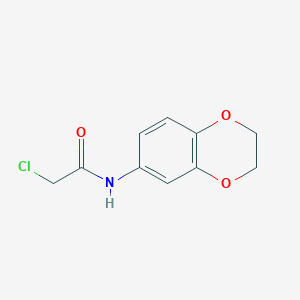
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)
